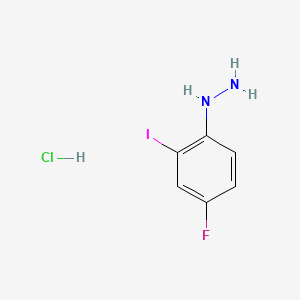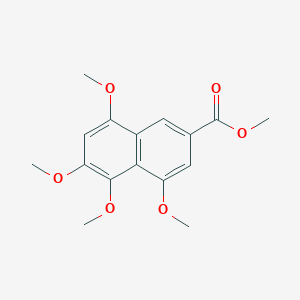
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol is an organic compound that belongs to the class of bromopyridines. This compound features a bromine atom attached to the pyridine ring, which is further connected to a methoxypropanol group. The presence of both bromine and methoxy groups makes this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromopyridine as a starting material, which undergoes a series of reactions to introduce the methoxypropanol group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as enhanced reaction control, improved safety, and scalability. Continuous flow metalation of methylpyridine precursors has been reported as an efficient method for synthesizing similar compounds .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The methoxypropanol group can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidizing Agents: Reagents like potassium permanganate can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxypropanol group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine structure but with a piperidin-3-ol group instead of methoxypropanol.
5-Bromopyridine-2-thiol: Another bromopyridine derivative with a thiol group.
Uniqueness: 1-(5-Bromopyridin-2-yl)-3-methoxypropan-1-ol is unique due to the presence of both bromine and methoxypropanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-3-methoxypropan-1-ol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-5-4-9(12)8-3-2-7(10)6-11-8/h2-3,6,9,12H,4-5H2,1H3 |
Clave InChI |
QRPPFDQCVHWINX-UHFFFAOYSA-N |
SMILES canónico |
COCCC(C1=NC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


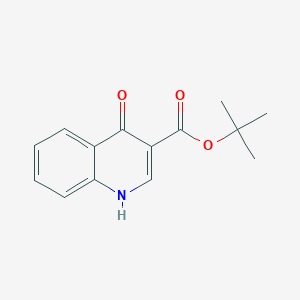
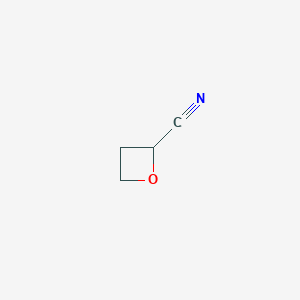




![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
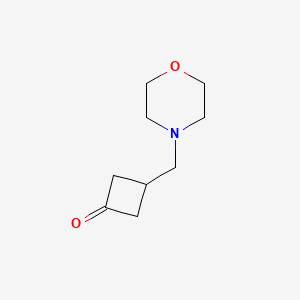

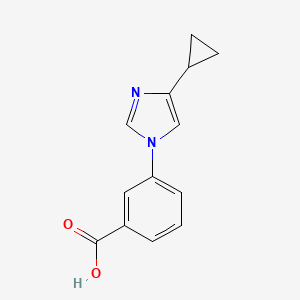

![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)
